Welcome to the BenchChem Online Store!
molecular formula C13H15NO2 B6508728 N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide CAS No. 68281-62-9

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Cat. No. B6508728
M. Wt: 217.26 g/mol
InChI Key: WJFBXTIGAJDOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04178380

Procedure details

3 Was prepared as white crystals, mp: 76°-77° C. from the ethyl ester of chroman-2-carboxylic acid (Witiak et al. (1971)) and 2-propenamine, by the procedure described in the last paragraph of Example 2.
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([OH:13])=O.[CH2:14]([NH2:17])[CH:15]=[CH2:16]>>[CH2:14]([NH:17][C:11]([CH:2]1[CH2:3][CH2:4][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[O:1]1)=[O:13])[CH:15]=[CH2:16]

Inputs

Step One
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=C)NC(=O)C1OC2=C(CC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.